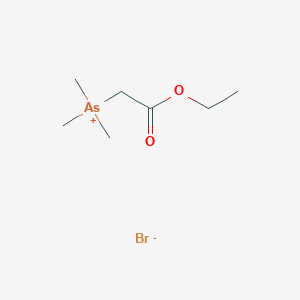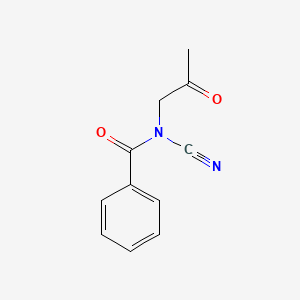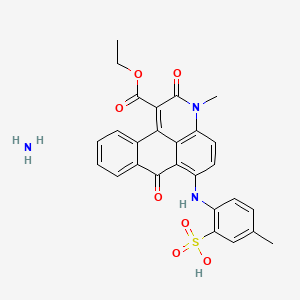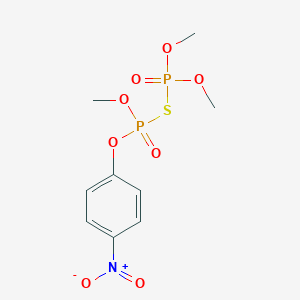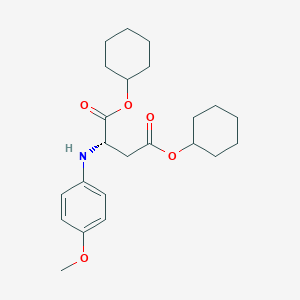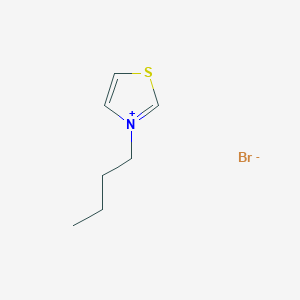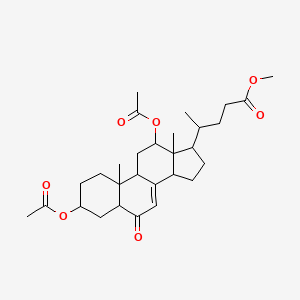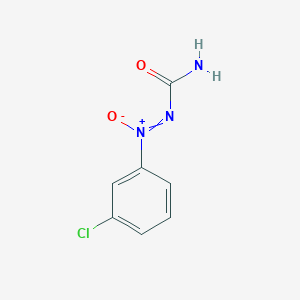
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene is a chemical compound characterized by the presence of a carbamoyl group, an azoxy group, and a chlorobenzene ring
Vorbereitungsmethoden
The synthesis of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with carbamoyl chloride and an azoxy compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(Carbamoyl-NNO-azoxy)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(Carbamoyl-NNO-azoxy)-4-chlorobenzene: The position of the chlorine atom can influence the compound’s chemical properties and reactivity.
1-(Carbamoyl-NNO-azoxy)-2-chlorobenzene: Similar to the 3-chloro derivative but with different steric and electronic effects due to the position of the chlorine atom.
Eigenschaften
CAS-Nummer |
64462-22-2 |
|---|---|
Molekularformel |
C7H6ClN3O2 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
carbamoylimino-(3-chlorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-2-1-3-6(4-5)11(13)10-7(9)12/h1-4H,(H2,9,12) |
InChI-Schlüssel |
VBWPVXSBEVLJLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)[N+](=NC(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


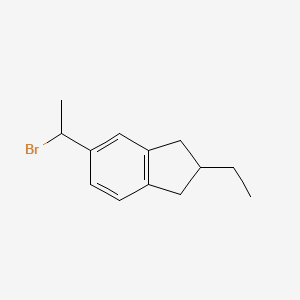
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
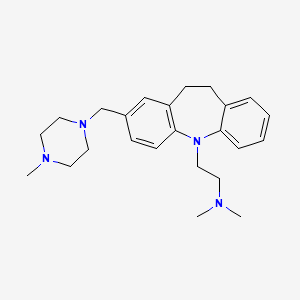
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)

